molecular formula C8H10ClN3 B13651889 (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride

Cat. No.: B13651889
M. Wt: 183.64 g/mol
InChI Key: RBNAKOHJLCIIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone to form the pyrrolo-pyridine core

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolo-pyridine core.

    Substitution: The compound can participate in substitution reactions, where various substituents can be introduced at different positions on the pyrrolo-pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways.

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the attached functional groups.

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different biological activities and chemical properties.

Uniqueness: (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride is unique due to its specific structural features and the presence of the methanamine group. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-5-11-7-2-1-3-10-8(6)7;/h1-3,5,11H,4,9H2;1H

InChI Key

RBNAKOHJLCIIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2)CN)N=C1.Cl

Origin of Product

United States

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